4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate
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Overview
Description
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with an acid chloride, such as benzoyl chloride, under acidic conditions.
Hydrazone Formation: The benzothiazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is condensed with 4-fluorobenzoic acid or its derivatives in the presence of a suitable condensing agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzoates.
Scientific Research Applications
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s benzothiazole moiety is known for its biological activity, including anti-cancer, anti-bacterial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-(1,3-Benzothiazol-2-yl)hydrazine:
4-Fluorobenzoic Acid: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate is unique due to its combination of a benzothiazole moiety, a hydrazone linkage, and a fluorobenzoate ester, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H18FN3O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H18FN3O3S/c1-2-29-20-13-15(14-25-27-23-26-18-5-3-4-6-21(18)31-23)7-12-19(20)30-22(28)16-8-10-17(24)11-9-16/h3-14H,2H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
PIOLVQGEXCLVMJ-AFUMVMLFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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